1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
Overview
Description
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound that belongs to the class of bicyclo[3.3.1]nonanes. This compound is characterized by its unique structure, which includes two thienylcarbonyl groups and a diazabicyclo core. The compound’s structure and properties make it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Chemical Reactions Analysis
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl groups.
Scientific Research Applications
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it of interest in the development of new materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s thienylcarbonyl groups can interact with various enzymes and receptors, leading to changes in their activity. The diazabicyclo core can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
1,5-Dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
Adamantanones: These compounds have a similar bicyclo[3.3.1]nonane core but lack the thienylcarbonyl groups.
Bicyclo[3.2.1]octanes: These compounds have a similar structure but with a different ring size.
The unique combination of the thienylcarbonyl groups and the diazabicyclo core in 1,5-Dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[33
Properties
IUPAC Name |
1,5-dimethyl-3,7-bis(thiophene-2-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-18-9-20(15(22)13-5-3-7-25-13)11-19(2,17(18)24)12-21(10-18)16(23)14-6-4-8-26-14/h3-8H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMPQKYHTXJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1=O)(CN(C2)C(=O)C3=CC=CS3)C)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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